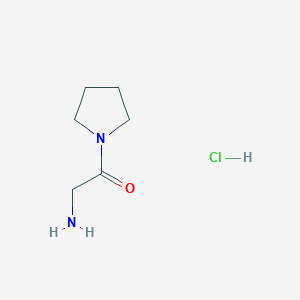

2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-pyrrolidin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-6(9)8-3-1-2-4-8;/h1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAVFGYUPVIDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620615 | |

| Record name | 2-Amino-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35855-14-2 | |

| Record name | 2-Amino-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride is a synthetic compound belonging to the cathinone class, a group of substances known for their stimulant properties. Structurally, it is a pyrrolidinophenone. Compounds in this class are recognized for their interaction with monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). This technical guide provides a comprehensive overview of the available chemical, synthetic, and pharmacological information for this compound and its closely related analogs. Due to the limited specific data on the title compound, this guide incorporates information from structurally similar pyrrolidinophenones to provide a representative understanding of its likely properties and biological activity. This document is intended for research and informational purposes only.

Chemical Properties

This compound is the hydrochloride salt of the parent compound, 2-Amino-1-(pyrrolidin-1-yl)ethanone. The hydrochloride form generally enhances the compound's stability and solubility in aqueous solutions.

| Property | Value |

| IUPAC Name | 2-amino-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride |

| Synonyms | 2-oxo-2-(1-pyrrolidinyl)ethanamine hydrochloride |

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol |

| CAS Number | 35855-14-2 |

Synthesis

A representative synthesis for a related compound, N-acyl derivatives of 2-(2-oxopyrrolidine-1-yl)-acetamide, involves the acylation of 2-(2-oxopyrrolidine-1-yl) acetamide with an appropriate anhydride in the presence of an acid catalyst[1].

A general synthetic approach to α-amino ketones is illustrated below. This would typically involve the reaction of an α-halo ketone with an amine, in this case, pyrrolidine, followed by subsequent functional group manipulations to introduce the primary amine.

Pharmacological Profile

This compound is classified as a synthetic cathinone. This class of compounds are known to act as monoamine transporter reuptake inhibitors. The primary targets are the dopamine transporter (DAT) and the norepinephrine transporter (NET), with generally weaker activity at the serotonin transporter (SERT)[2][3]. Inhibition of DAT and NET leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, resulting in the stimulant effects associated with these compounds.

Mechanism of Action: Monoamine Transporter Inhibition

The proposed mechanism of action for this compound, based on its structural class, is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters.

References

- 1. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 3. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride

Notice to the Reader: Extensive research for "2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride" has revealed a significant scarcity of publicly available scientific literature, experimental data, and detailed protocols for this specific chemical entity. While basic supplier information is available, the in-depth technical data required for a comprehensive guide—including detailed synthesis procedures, analytical characterization, and biological activity—is not presently documented in accessible scientific databases or publications.

The following guide provides the fundamental information available for this compound and outlines general methodologies for related compounds, which may serve as a starting point for researchers.

Chemical Structure and Identification

This compound is a chemical compound with a pyrrolidine ring attached to an ethanone backbone, which is further substituted with an amino group. The hydrochloride salt form improves its stability and solubility in aqueous solutions.

DOT Representation of Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative data for this specific compound is limited. The table below summarizes available information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 35855-14-2 | ChemicalBook[1] |

| Molecular Formula | C₆H₁₂N₂O · HCl | - |

| Molecular Weight | 164.63 g/mol | - |

| Physical Form | Reported as a liquid (for the free base) | Sigma-Aldrich[2] |

| Purity | Typically available at ≥98% | Sigma-Aldrich[2] |

| Storage Conditions | 2-8°C, inert atmosphere, dark place | Sigma-Aldrich[2] |

Synthesis and Experimental Protocols

A detailed, validated synthesis protocol for this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on general organic chemistry principles for the formation of alpha-amino ketones.

Conceptual Synthesis Workflow:

A common approach would involve the reaction of a protected aminoacetyl chloride with pyrrolidine, followed by deprotection.

Caption: Conceptual workflow for the synthesis of the target compound.

Disclaimer: This proposed workflow is illustrative and has not been experimentally validated from cited sources for this specific molecule. Researchers should conduct a thorough literature search for analogous transformations to develop a safe and effective protocol.

Biological Activity and Signaling Pathways

There is no available information in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

Many structurally related compounds, particularly those with additional substitutions, are known to be synthetic cathinones. These compounds can act as stimulants of the central nervous system, often by inhibiting the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. However, it would be inappropriate to extrapolate these activities to the title compound without experimental evidence.

Conclusion for Researchers

The compound this compound is a sparsely documented chemical. Professionals in drug development and research should be aware that while the structure is simple, a comprehensive profile of its chemical and biological properties is lacking in the public domain. Any research on this compound would require initial efforts in establishing a reliable synthesis, full analytical characterization (including NMR, IR, and mass spectrometry), and comprehensive screening for biological activity.

References

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride

A Senior Application Scientist's Perspective on its Potential as a Monoamine Transporter Inhibitor

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. Based on its structural similarity to known psychoactive cathinone derivatives, particularly pyrovalerone and its analogs, we hypothesize that this compound primarily functions as a monoamine transporter inhibitor.[1][2][3][4] This document will delve into the theoretical framework of this mechanism, supported by data from structurally related compounds. We will outline detailed experimental protocols for the validation of this hypothesis, present data in a clear and comparative format, and provide visualizations of the key pathways and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel psychoactive compounds and their interactions with the central nervous system.

Introduction: Unveiling the Therapeutic Potential of a Novel Compound

This compound is a synthetic compound featuring a pyrrolidine ring, a structural motif present in a variety of biologically active molecules.[5][6] While specific pharmacological data for this exact molecule is not extensively available in peer-reviewed literature, its core structure bears a striking resemblance to a class of compounds known as pyrovalerone cathinones. These synthetic cathinones are recognized for their potent psychostimulant effects, which are primarily mediated through the inhibition of dopamine (DAT) and norepinephrine (NET) transporters.[1][2][3][4][7]

This guide, therefore, puts forth the hypothesis that this compound acts as a monoamine transporter inhibitor. We will explore the intricacies of this proposed mechanism, drawing parallels with well-characterized analogs to provide a robust and scientifically grounded framework for future investigation.

The Central Hypothesis: A Monoamine Transporter Inhibitor

The primary mechanism of action for pyrovalerone and its derivatives involves the blockade of DAT and NET, leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[1][2][4][7] This surplus of neurotransmitters results in enhanced stimulation of postsynaptic receptors, producing the characteristic psychostimulant effects.[3][8] We postulate that this compound shares this pharmacological profile.

The Dopamine and Norepinephrine Transporters: Key Regulatory Hubs

Dopamine and norepinephrine are crucial neurotransmitters that regulate a multitude of physiological and cognitive processes, including mood, attention, motivation, and reward. Their signaling is tightly controlled by presynaptic reuptake transporters (DAT and NET) that clear the neurotransmitters from the synapse. Inhibition of these transporters disrupts this delicate balance, leading to prolonged and amplified signaling.

Structural Analogy to Pyrovalerone Derivatives

The chemical architecture of 2-Amino-1-(pyrrolidin-1-yl)ethanone, with its pyrrolidine ring and ethanone backbone, is a key feature shared with potent DAT/NET inhibitors like pyrovalerone.[1][2] Studies on a wide array of 2-aminopentanophenones have demonstrated that this structural class yields selective inhibitors of the dopamine and norepinephrine transporters with minimal impact on the serotonin transporter (SERT).[1]

Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test our hypothesis, a series of well-defined in vitro and in vivo experiments are essential. The following protocols are designed to provide a comprehensive understanding of the compound's interaction with monoamine transporters.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to DAT, NET, and SERT.

Methodology:

-

Cell Culture: Utilize human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[4][7]

-

Membrane Preparation: Harvest the cells and prepare membrane fractions through homogenization and centrifugation.

-

Binding Assay: Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

-

Detection: Separate bound from free radioligand via rapid filtration and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

In Vitro Monoamine Uptake Inhibition Assays

Objective: To assess the functional potency of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin.

Methodology:

-

Cell Culture: Use HEK293 cells stably expressing hDAT, hNET, or hSERT.[4][7]

-

Uptake Assay: Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate Uptake: Add a radiolabeled monoamine substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Terminate Uptake: After a short incubation period, terminate the uptake by washing with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the monoamine uptake).

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine and norepinephrine levels in the brain of living animals (e.g., rats or mice).

Methodology:

-

Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest, such as the nucleus accumbens or prefrontal cortex.

-

Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Plot the change in extracellular neurotransmitter levels over time.

Data Presentation and Interpretation

The following table summarizes the kind of quantitative data that would be expected from the described experiments, using data from known pyrovalerone analogs as a reference point to illustrate the expected potency and selectivity.[1][4]

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Pyrovalerone Analog 1 | 15 | 30 | >10,000 | 25 | 50 | >10,000 |

| Pyrovalerone Analog 2 | 8 | 20 | >10,000 | 12 | 35 | >10,000 |

| Hypothetical Data for Test Compound | TBD | TBD | TBD | TBD | TBD | TBD |

TBD: To be determined by experimental validation.

A high affinity (low Ki) and potent inhibition (low IC50) at DAT and NET, coupled with significantly lower activity at SERT, would strongly support the hypothesis that this compound is a selective dopamine and norepinephrine reuptake inhibitor.

Visualizing the Mechanism and Workflows

Signaling Pathway of a Monoamine Transporter Inhibitor

References

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative [mdpi.com]

- 5. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Biological Activity of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride belongs to the family of pyrrolidine derivatives. Its core structure, featuring a pyrrolidine ring and an ethanone backbone, is a common motif in many biologically active compounds. Given its structural resemblance to synthetic cathinones, it is hypothesized that this compound may exhibit psychoactive properties by modulating monoamine neurotransmitter systems in the central nervous system (CNS). This document aims to provide an in-depth overview of the predicted biological activity, potential mechanisms of action, and relevant experimental methodologies for the characterization of this compound and its close analogs.

Predicted Biological Activity and Mechanism of Action

Based on the pharmacology of structurally similar compounds, such as α-pyrrolidinopentiophenone (α-PVP) and other pyrovalerone analogs, this compound is predicted to function as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] NDRIs block the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This enhanced noradrenergic and dopaminergic signaling is associated with stimulant effects.[2]

The primary mechanism of action is expected to be the competitive inhibition of monoamine transporters. By binding to DAT and NET, the compound would prevent the reuptake of dopamine and norepinephrine from the synapse back into the presynaptic neuron, thereby prolonging their effects. It is anticipated to have little to no activity at the serotonin transporter (SERT), a characteristic of many pyrovalerone-type cathinones.[3]

Quantitative Data for Structurally Related Analogs

While specific quantitative data for this compound is unavailable, the following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for several well-characterized pyrovalerone analogs at human monoamine transporters. This data provides a comparative basis for predicting the potential potency of the title compound.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) | Reference |

| α-PVP | 12.1 | 39.7 | >10,000 | 27.5 | 45.3 | >10,000 | [3] |

| Pyrovalerone | 16.4 | 54.3 | >10,000 | 38.1 | 62.7 | >10,000 | [3] |

| MDPV | 2.1 | 26.2 | 3,368 | 4.2 | 38.6 | 2,267 | [3] |

Signaling Pathways

The predicted activity of this compound as a norepinephrine-dopamine reuptake inhibitor would primarily impact dopaminergic and noradrenergic signaling pathways in the brain. The following diagram illustrates the general mechanism of action of an NDRI at a synapse.

Experimental Protocols

To characterize the biological activity of this compound, a series of in vitro assays targeting monoamine transporters are recommended. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET), [3H]Citalopram (for SERT).

-

Non-specific binding inhibitors: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test compound: this compound.

-

96-well plates, filter mats, scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a range of concentrations of the test compound.

-

Incubation: Add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound to the wells. Incubate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

References

An In-depth Technical Guide to 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride Derivatives as Monoamine Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride derivatives, a class of compounds with significant potential as monoamine reuptake inhibitors. These compounds are structurally related to synthetic cathinones and pyrovalerone analogs, which are known to exhibit potent activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document details their synthesis, structure-activity relationships (SAR), and the experimental protocols for their biological evaluation. Furthermore, it elucidates the downstream signaling pathways affected by the inhibition of monoamine transporters. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the monoaminergic systems.

Introduction

The monoaminergic system, comprising dopamine, norepinephrine, and serotonin, plays a crucial role in regulating a multitude of physiological and psychological processes, including mood, cognition, and motor control. Dysregulation of this system is implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). Consequently, the transporters responsible for the reuptake of these monoamines—DAT, NET, and SERT—have emerged as key therapeutic targets.

This compound and its derivatives represent a class of synthetic compounds that act as monoamine reuptake inhibitors. Their core structure, an α-pyrrolidinoethanone, is a key pharmacophore found in several psychoactive substances, including synthetic cathinones. By blocking the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, these compounds can potentiate monoaminergic neurotransmission, thereby exerting their therapeutic effects. This guide will delve into the chemical synthesis, biological activity, and mechanistic aspects of these promising compounds.

Chemical Synthesis

The synthesis of this compound derivatives can be achieved through several synthetic routes. A general and adaptable approach involves the coupling of a suitably protected amino acid with pyrrolidine, followed by deprotection. An alternative strategy utilizes the reaction of a haloacetyl chloride with pyrrolidine, followed by nucleophilic substitution with an amine.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 2-Amino-1-(pyrrolidin-1-yl)ethanone derivatives at monoamine transporters is highly dependent on their structural features. While specific quantitative data for a broad range of ethanone derivatives is limited in the public domain, valuable insights can be drawn from the closely related pyrovalerone (1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one) analogs.

A seminal study by Meltzer et al. (2006) on pyrovalerone analogs provides a strong foundation for understanding the SAR of α-pyrrolidinophenones.[1] Their findings demonstrate that modifications to the phenyl ring and the alkyl chain significantly impact the potency and selectivity for DAT, NET, and SERT.

Quantitative Data for Representative α-Pyrrolidinophenone Analogs

The following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of a selection of pyrovalerone analogs at human DAT, NET, and SERT, as reported by Meltzer et al. (2006)[1]. This data is presented to illustrate the general SAR principles that are likely to apply to the 2-Amino-1-(pyrrolidin-1-yl)ethanone series.

| Compound | R¹ (Phenyl Substitution) | R² (Alkyl Chain) | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |

| 1 | 4-Me | n-propyl | 18.1 | 54.1 | 3380 | 16.3 | 49.7 | >10,000 |

| 2 | H | n-propyl | 31.5 | 98.7 | 4520 | 29.5 | 87.6 | >10,000 |

| 3 | 4-Cl | n-propyl | 12.3 | 45.6 | 2150 | 11.8 | 41.2 | >10,000 |

| 4 | 3,4-diCl | n-propyl | 11.5 | 37.8 | 1870 | 10.9 | 35.1 | >10,000 |

| 5 | 4-OMe | n-propyl | 25.1 | 89.3 | 5620 | 23.4 | 81.5 | >10,000 |

| 6 | 4-Me | ethyl | 58.9 | 189 | >10,000 | 55.1 | 178 | >10,000 |

| 7 | 4-Me | n-butyl | 15.8 | 49.8 | 2970 | 14.7 | 45.9 | >10,000 |

Data adapted from Meltzer et al., J. Med. Chem. 2006, 49 (4), 1420–1432.[1]

Key SAR Observations:

-

High Affinity for DAT and NET: The α-pyrrolidinophenone scaffold generally confers high affinity for DAT and NET.

-

Low Affinity for SERT: Most analogs exhibit significantly lower affinity for SERT, indicating a degree of selectivity for the catecholamine transporters.

-

Influence of Phenyl Substitution: Electron-withdrawing groups (e.g., chloro) on the phenyl ring tend to enhance potency at DAT and NET.

-

Effect of Alkyl Chain Length: The length of the alkyl chain (R²) influences potency, with optimal activity often observed with propyl or butyl chains in the pyrovalerone series. It is anticipated that the shorter ethyl chain of the ethanone derivatives will also modulate activity.

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol outlines a general method for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.

Step 1: Synthesis of 1-(2-Chloroacetyl)pyrrolidine

-

To a solution of pyrrolidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-chloroacetyl)pyrrolidine.

Step 2: Synthesis of 2-Amino-1-(pyrrolidin-1-yl)ethanone

-

Dissolve 1-(2-chloroacetyl)pyrrolidine (1.0 eq) in a suitable solvent (e.g., acetonitrile).

-

Add an excess of aqueous ammonia (e.g., 28% solution, 10-20 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Concentrate the reaction mixture under reduced pressure to remove ammonia and the solvent.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the free base of the product.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Monoamine Transporter Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either the test compound at various concentrations, the non-specific binding inhibitor, or buffer alone (for total binding).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ values for the test compounds by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The therapeutic and psychoactive effects of monoamine reuptake inhibitors stem from their ability to increase the synaptic concentrations of dopamine, norepinephrine, and/or serotonin. This enhanced monoaminergic signaling, in turn, modulates various downstream intracellular signaling cascades.

Downstream Signaling of Monoamine Transporter Inhibition

The following diagram illustrates the principal signaling pathways affected by the inhibition of monoamine transporters.

Inhibition of DAT, NET, and/or SERT by 2-Amino-1-(pyrrolidin-1-yl)ethanone derivatives leads to an accumulation of the respective monoamines in the synaptic cleft. These elevated neurotransmitter levels result in enhanced activation of postsynaptic G-protein coupled receptors (GPCRs). A key downstream pathway involves the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of various genes, including neurotrophic factors like brain-derived neurotrophic factor (BDNF). The upregulation of BDNF and other target genes is thought to mediate the long-term therapeutic effects of monoamine reuptake inhibitors by promoting neurogenesis, synaptogenesis, and overall neuroplasticity.

Conclusion

This compound derivatives represent a promising class of monoamine reuptake inhibitors with the potential for therapeutic applications in a range of neurological and psychiatric disorders. Their synthesis is readily achievable through established chemical methodologies, and their structure-activity relationships, informed by studies on related compounds, provide a clear rationale for the design of novel analogs with desired potency and selectivity profiles. The ability of these compounds to modulate key intracellular signaling pathways underscores their potential to induce lasting neuroadaptive changes. This technical guide provides a foundational resource for the continued exploration and development of this important class of molecules. Further research focusing on the specific quantitative SAR of the ethanone series and their in vivo efficacy is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide on 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride and its Analogs

This technical guide provides a comprehensive review of the available scientific literature concerning 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride and structurally related compounds. Due to the limited direct research on the title compound, this document focuses on the synthesis, chemical properties, and biological activities of its close analogs, particularly pyrovalerone and other synthetic cathinone derivatives. This information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Synthesis

This compound belongs to the class of α-amino ketones, which are structurally related to synthetic cathinones. The core structure consists of an ethanone backbone with a pyrrolidine ring attached to the carbonyl carbon and an amino group at the alpha position. The hydrochloride salt form is common for improving the stability and solubility of such amine-containing compounds.

General Synthetic Pathway for Pyrovalerone Analogs

Caption: Generalized synthetic scheme for pyrovalerone analogs.

Biological Activity and Mechanism of Action

The biological activity of compounds structurally related to 2-Amino-1-(pyrrolidin-1-yl)ethanone is primarily attributed to their interaction with monoamine transporters. Many synthetic cathinones and pyrovalerone derivatives act as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), these compounds increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to stimulant effects on the central nervous system.[2]

Simplified Signaling Pathway of a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

Caption: Mechanism of action of NDRIs in the synaptic cleft.

Quantitative Data on Related Compounds

The following tables summarize the in vitro biological activities of several pyrovalerone analogs at monoamine transporters. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical class.

Table 1: Monoamine Transporter Inhibition Potency (IC50, µM) of Pyrovalerone Analogs [2]

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

| Pyrovalerone | 0.02 - 8.7 | 0.03 - 4.6 | > 10 |

| 4F-PBP | - | - | - |

| NEH | 0.17 | 0.18 | - |

Note: A hyphen (-) indicates that data was not reported in the cited source.

Table 2: Monoamine Transporter Binding Affinity (Ki, µM) of Pyrovalerone Analogs [2]

| Compound | DAT Ki (µM) | NET Ki (µM) | SERT Ki (µM) |

| Pyrovalerone | 0.007 - 0.18 | 0.06 - 3.5 | 2.9 - 12 |

| MDPPP | - | - | - |

| MDPBP | - | - | - |

| MDPHP | - | - | - |

| MDPV | - | - | - |

Note: A hyphen (-) indicates that data was not reported in the cited source.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. The following protocols are based on studies of related pyrovalerone and cathinone derivatives.

Synthesis of Pyrovalerone Analogs

The general synthesis of 1-(4-substituted-phenyl)-2-pyrrolidin-1-yl-pentan-1-ones is adapted from the Heffe synthesis.[3]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of pyrovalerone analogs.

Detailed Steps:

-

Ketone Synthesis: The requisite ketone precursors can be synthesized from aryl nitriles via reaction with a Grignard reagent (e.g., n-BuMgCl) followed by acidic workup, or through Friedel-Crafts acylation of a suitably substituted aromatic compound.[3]

-

α-Bromination: The synthesized ketone is then subjected to bromination at the alpha position. This is typically achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).[3]

-

Nucleophilic Substitution: The resulting α-bromo ketone is reacted with pyrrolidine. The pyrrolidine acts as a nucleophile, displacing the bromide to form the final 2-amino-1-(pyrrolidin-1-yl)ethanone derivative.[3]

Monoamine Transporter Binding and Uptake Assays

The following protocols are based on the methods used to evaluate the pharmacological profile of pyrovalerone cathinones.[2]

Monoamine Transporter Binding Assay:

-

Preparation of Membranes: Membranes from cells expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are used.

-

Competition Binding: The binding affinity is determined through competition studies using a radioligand, such as [125I]RTI 55.

-

Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

-

Detection: After incubation, the bound radioactivity is measured using a gamma counter.

-

Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assay:

-

Cell Culture: Cells expressing hDAT, hNET, or hSERT are cultured to confluence.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

-

Addition of Radiotracer: A radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.

-

Termination of Uptake: The uptake is stopped by rapid washing with ice-cold buffer.

-

Measurement of Uptake: The amount of radiotracer taken up by the cells is quantified by liquid scintillation counting.

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Conclusion

While direct experimental data on this compound is scarce in the public domain, the extensive research on its structural analogs provides a solid foundation for understanding its likely chemical and pharmacological properties. The synthetic routes, biological activities, and experimental protocols detailed in this guide for related pyrovalerone and cathinone derivatives offer valuable insights for researchers and drug development professionals. It is anticipated that this compound would exhibit activity as a norepinephrine-dopamine reuptake inhibitor, characteristic of this chemical class. Further research is warranted to elucidate the specific pharmacological and toxicological profile of this compound.

References

An In-Depth Technical Guide to 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride, a notable pyrrolidine derivative. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical background, synthesis, and potential applications.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1] Its prevalence in natural products, such as the amino acid proline, and its role as a versatile synthetic building block have cemented its importance in the development of novel therapeutics. The structural rigidity and chirality of the pyrrolidine scaffold allow for precise spatial orientation of functional groups, a critical aspect in designing molecules with high target specificity. This has led to the incorporation of the pyrrolidine motif in a wide array of approved drugs, underscoring its value in the pharmaceutical landscape.

This compound represents a fundamental example of a functionalized pyrrolidine, featuring a primary amine and a ketone. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules and a subject of interest for its own potential bioactivity.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of 2-Amino-1-(pyrrolidin-1-yl)ethanone and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₁₃ClN₂O | ChemicalBook |

| Molecular Weight | 164.63 g/mol | ChemicalBook |

| Appearance | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

| CAS Number | 35855-14-2 | ChemicalBook |

| InChI Key | SJNAQBNIUKINQH-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Synthesis and Methodologies

While the specific historical first synthesis of this compound is not extensively documented in readily available literature, its preparation can be approached through established synthetic organic chemistry principles. The synthesis of pyrrolidine-containing drugs and their precursors often starts from commercially available pyrrolidine or its derivatives, such as proline.[1]

A logical and common synthetic pathway for this class of compounds involves a two-step process:

-

Acylation of Pyrrolidine: The synthesis would commence with the acylation of pyrrolidine with a suitable two-carbon electrophile bearing a protected amine or a precursor to the amine group. A common reagent for this purpose is chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Introduction of the Amino Group: Following the formation of the chloroacetamide intermediate, the chlorine atom is displaced by an amino group. This can be achieved through various methods, such as the Gabriel synthesis or by direct reaction with ammonia or a protected ammonia equivalent.

The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid. This enhances the compound's stability and water solubility, making it more suitable for handling and for certain biological assays.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual synthetic workflow for this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the pyrrolidine ring protons, typically in the aliphatic region. The methylene protons adjacent to the carbonyl and the amino group would also exhibit distinct chemical shifts.

-

¹³C NMR would reveal the presence of the carbonyl carbon at a downfield chemical shift, along with the carbons of the pyrrolidine ring and the methylene group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration. The N-H stretching vibrations of the primary amine would also be present.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and within the pyrrolidine ring, which is a characteristic fragmentation pathway for cathinone derivatives.[3][4]

-

Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing the purity of the compound.[3][5]

The analytical data for related synthetic cathinones, which share the β-keto-phenethylamine scaffold, have been extensively studied, particularly in the context of forensic analysis of new psychoactive substances (NPS).[3][6] These studies provide a valuable reference for the expected analytical behavior of this compound.

Applications and Areas of Research

While specific, large-scale industrial or therapeutic applications of this compound are not widely documented, its structural motifs suggest several areas of potential utility in research and development.

-

Synthetic Intermediate: Its primary role appears to be as a building block in the synthesis of more complex molecules. The primary amine and the pyrrolidine nitrogen offer two points for further functionalization, making it a versatile precursor for creating libraries of compounds for screening in drug discovery programs.

-

Research Chemical in Neuroscience: The structural similarity of this compound to a class of psychoactive substances known as synthetic cathinones suggests that it may have activity at monoamine transporters (dopamine, norepinephrine, and serotonin). Synthetic cathinones are known for their stimulant effects, and the pyrrolidine ring is a common feature in many of these compounds.[3] Therefore, this compound could be used as a reference standard or a tool compound in neuropharmacological research to study the structure-activity relationships of this class of molecules. However, it is important to note that its use should be strictly for legitimate research purposes.

-

Scaffold for Novel Drug Candidates: The pyrrolidine ring is a privileged scaffold in medicinal chemistry.[1] Derivatives of this compound could be explored for a variety of therapeutic targets. For instance, modifications of the amino group or the pyrrolidine ring could lead to compounds with activity as enzyme inhibitors, receptor modulators, or other biologically active agents.

The workflow for utilizing such a compound in a drug discovery context is illustrated below.

Caption: Drug discovery workflow utilizing this compound as a starting scaffold.

Conclusion

This compound is a compound of interest primarily due to its place within the broader family of pyrrolidine derivatives, a class of molecules with significant importance in medicinal chemistry. While the historical details of its discovery and specific, well-documented applications are not abundant in the public domain, its chemical structure provides a clear rationale for its utility as a synthetic intermediate and a research tool. Its relationship to synthetic cathinones also highlights a potential area of interest for neuropharmacological and forensic research. As the quest for novel therapeutics continues, the value of fundamental building blocks like this compound in enabling the synthesis of diverse and complex molecular architectures remains undiminished.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-1-(pyrrolidin-1-yl)ethanone | 24152-95-2 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

An In-depth Technical Guide to 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride, a compound of interest within the broader class of synthetic cathinones and pyrovalerone analogs. Although direct research on this specific molecule is limited, this document extrapolates from closely related compounds to detail its probable synthesis, physicochemical properties, and biological activity. The primary mechanism of action is likely the inhibition of dopamine and norepinephrine reuptake, positioning it as a potential tool for neuroscience research and a lead compound for the development of novel therapeutics targeting monoamine transporter systems. This guide includes detailed, adaptable experimental protocols and visual diagrams to facilitate further investigation into this and similar compounds.

Introduction

This compound belongs to the family of α-amino ketones, a structural motif present in numerous biologically active compounds. Its core structure, featuring a pyrrolidine ring attached to an aminoethanone backbone, is analogous to that of pyrovalerone and its derivatives, which are known to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET)[1][2][3][4]. As such, this compound is a compound of significant interest for research into the modulation of catecholaminergic systems. This guide aims to provide a detailed technical resource for researchers, covering its synthesis, characterization, and putative biological functions.

Physicochemical Properties

Based on available data for the hydrochloride salt and related structures, the following physicochemical properties can be summarized.

| Property | Value | Source |

| CAS Number | 35855-14-2 | ChemicalBook[5] |

| Molecular Formula | C₆H₁₃ClN₂O | - |

| Molecular Weight | 164.63 g/mol | - |

| Appearance | Expected to be a crystalline solid. | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |

Synthesis

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-glycine (1 equivalent) in anhydrous dichloromethane (DCM).

-

Activation: To the solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and N-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Coupling: Add pyrrolidine (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Deprotection: Dissolve the purified tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate from Step 1 in a minimal amount of anhydrous dioxane.

-

Acidification: Add a 4M solution of HCl in dioxane (excess) to the mixture.

-

Reaction: Stir the solution at room temperature for 2-4 hours. The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Biological Activity and Mechanism of Action

Putative Mechanism: Monoamine Reuptake Inhibition

The structural similarity of this compound to pyrovalerone and its analogs strongly suggests that it functions as a monoamine reuptake inhibitor. Specifically, it is predicted to be a potent blocker of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT)[1][3][4]. By binding to DAT and NET, the compound would inhibit the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.

Quantitative Biological Data (from Analogs)

While specific IC₅₀ values for this compound are not available, data from closely related pyrovalerone analogs provide a strong indication of its potential potency.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

| α-PVP | 12.8 ± 1.2 | 14.2 ± 1.2 | >10,000 | Marusich et al., 2014[1] |

| MDPV | 4.0 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | Marusich et al., 2014[1] |

| Pyrovalerone | 18.1 (Kᵢ) | - | - | Meltzer et al., 2006[2] |

| 4F-PBP | < 610 | < 610 | >100,000 | Rickli et al., 2021[6][7] |

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter activity. Kᵢ represents the inhibition constant.

Experimental Protocols: Biological Assays

Monoamine Transporter Uptake Inhibition Assay

This protocol is adapted from standard procedures used to assess the potency of compounds at monoamine transporters[1].

-

Cell Culture: Utilize HEK293 cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

-

Preparation of Assay Plates: Seed the cells in 96-well plates and grow to confluence.

-

Preparation of Test Compound: Prepare serial dilutions of this compound in assay buffer.

-

Assay Procedure:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with the test compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake by adding a mixture of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin and a final concentration of the test compound.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

-

Data Analysis:

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Conclusion

This compound is a synthetically accessible compound with a high probability of acting as a potent and selective dopamine and norepinephrine reuptake inhibitor. While direct experimental data on this specific molecule is sparse, the extensive research on its close structural analogs provides a solid foundation for predicting its chemical and biological properties. This guide offers the necessary theoretical and practical framework for researchers to synthesize, characterize, and evaluate the biological activity of this compound, potentially leading to new insights into the function of monoamine systems and the development of novel therapeutic agents. Further research is warranted to confirm the specific activity and selectivity profile of this compound.

References

- 1. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-AMINO-1-PYRROLIDIN-1-YL-ETHANONE HCL | 35855-14-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacological Profile of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride and the Closely Related Synthetic Cathinone α-PVP

Disclaimer: Extensive searches for the pharmacological profile of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride have yielded limited specific data. The information available in the public domain regarding its mechanism of action, receptor binding affinities, and in vitro/in vivo studies is insufficient to construct a detailed pharmacological report. Therefore, this guide provides a comprehensive pharmacological profile of a closely related and well-studied synthetic cathinone, α-Pyrrolidinopentiophenone (α-PVP), as a representative example of a substituted cathinone with a pyrrolidine moiety. The structural similarities suggest that their pharmacological properties may share common characteristics, though direct extrapolation should be approached with caution.

Introduction to α-Pyrrolidinopentiophenone (α-PVP)

α-Pyrrolidinopentiophenone (α-PVP), also known as flakka or gravel, is a synthetic stimulant of the cathinone class that emerged as a designer drug in the 2010s.[1] It is structurally related to pyrovalerone and is the ketone analog of prolintane.[1] α-PVP is recognized for its potent psychostimulant effects, which has led to its classification as a controlled substance in many countries.[1] This document outlines the pharmacological properties, mechanism of action, and experimental data related to α-PVP.

Pharmacodynamics

The primary mechanism of action of α-PVP is the inhibition of norepinephrine and dopamine reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2][3][4][5] This action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced noradrenergic and dopaminergic signaling. α-PVP has a significantly weaker effect on the serotonin transporter (SERT), making it a selective norepinephrine-dopamine reuptake inhibitor (NDRI).[2]

Monoamine Transporter Inhibition

α-PVP is a potent inhibitor of both DAT and NET. In vitro studies have demonstrated its high affinity for these transporters. The S-enantiomer of α-PVP is reported to be more potent than the R-enantiomer at blocking both DAT and NET.[3]

| Transporter | Species | Cell Line/Preparation | IC₅₀ (nM) | Reference |

| DAT | Rat | Brain Synaptosomes | 13 - 80 | [1] |

| Human | HEK293 cells | 13 - 80 | [1] | |

| NET | Rat | Brain Synaptosomes | 14 - 70 | [1] |

| Human | HEK293 cells | 14 - 70 | [1] | |

| SERT | Rat/Human | Negligible | [1][2] |

Receptor Binding Affinity

While the primary action of α-PVP is on monoamine transporters, some studies have investigated its affinity for various neurotransmitter receptors. Generally, its affinity for these receptors is significantly lower than for DAT and NET.

| Receptor | Ligand | Kᵢ (µM) | Reference |

| 5-HT₁ₐ | [³H]-8-OH-DPAT | 5.2 | [6] |

| 5-HT₂ₐ | > 13 | [6] | |

| 5-HT₂_c | > 13 | [6] | |

| α₁ₐ Adrenergic | > 15 | [6] | |

| α₂ₐ Adrenergic | > 20 | [6] | |

| D₁ Dopamine | > 12 | [6] | |

| D₂ Dopamine | > 10 | [6] |

Signaling Pathways

The pharmacological effects of α-PVP are primarily mediated by its impact on dopaminergic and noradrenergic signaling. The blockade of DAT and NET leads to the accumulation of dopamine and norepinephrine in the synapse, which then act on postsynaptic receptors.

Dopaminergic Signaling Cascade

The increase in synaptic dopamine levels following α-PVP administration leads to the activation of dopamine receptors, primarily D₁ and D₂ receptors in brain regions associated with reward and motor control, such as the nucleus accumbens.[7][8] This activation can trigger downstream signaling cascades, including the phosphorylation of cAMP-response element-binding protein (CREB), which is implicated in the rewarding effects of the drug.[8]

Pharmacokinetics

Studies on the pharmacokinetics of α-PVP indicate rapid absorption and distribution to the brain. Its lipophilic nature, attributed to the pyrrolidine ring, is thought to enhance its ability to cross the blood-brain barrier.[1]

| Parameter | Value | Species | Reference |

| Onset of Action | 10 minutes | Human | [1] |

| Peak Effects | 10 - 40 minutes | Human | [1] |

| Duration of Action | 2 - 3 hours | Human | [1] |

| Elimination Half-life | ~2 hours | Human | [1] |

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of α-PVP on dopamine and norepinephrine transporters.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media.

-

Synaptosome Preparation (for rat studies): Rat brain tissue (e.g., striatum for DAT, hypothalamus for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet synaptosomes, which are then resuspended.

-

Radioligand Binding Assay:

-

A constant concentration of a specific radioligand for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) is used.

-

Varying concentrations of α-PVP are added to the cell or synaptosome preparations.

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for competitive binding.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis: The percentage of inhibition of radioligand binding at each concentration of α-PVP is calculated. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Locomotor Activity Study

Objective: To assess the stimulant effects of α-PVP on locomotor activity in rodents.

Methodology:

-

Animals: Male mice or rats are individually housed and acclimated to the testing environment.

-

Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared beam sensors to automatically track movement.

-

Procedure:

-

Animals are habituated to the open-field arenas for a set period (e.g., 30-60 minutes) before drug administration.

-

Animals are administered with either vehicle (e.g., saline) or varying doses of α-PVP via a specific route (e.g., intraperitoneal injection).

-

Immediately after injection, animals are returned to the open-field arenas.

-

Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).

-

-

Data Analysis: The total locomotor activity is calculated for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of α-PVP to the vehicle control group.

Conclusion

While specific pharmacological data for this compound is scarce, the detailed profile of the structurally related compound α-PVP provides valuable insights into the potential pharmacological actions of this class of synthetic cathinones. α-PVP is a potent norepinephrine-dopamine reuptake inhibitor with significant stimulant effects on the central nervous system. Its high affinity for DAT and NET, coupled with its rapid brain penetration, underlies its potent psychostimulant properties. Further research is necessary to elucidate the specific pharmacological profile of this compound and to determine its potential for therapeutic use or abuse.

References

- 1. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Acute pharmacological effects of α-PVP in humans: a naturalistic observational study [frontiersin.org]

- 3. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone ("Flakka") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Alpha-PVP induces the rewarding effect via activating dopaminergic neuron [jstage.jst.go.jp]

Technical Guide: 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride (CAS 35855-14-2) - A Medicinal Chemistry Building Block

An In-depth Analysis for Research and Development Professionals

Disclaimer: 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride is a research chemical primarily available as a synthetic intermediate. As of this writing, it is not an extensively studied compound with a large body of dedicated peer-reviewed literature. This guide, therefore, synthesizes available data from chemical suppliers with established principles of medicinal and synthetic chemistry to provide a comprehensive technical overview of its properties, synthesis, analysis, and potential applications as a molecular scaffold.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that holds a privileged position in medicinal chemistry.[1][2] It is a ubiquitous structural motif found in natural products, alkaloids, and a multitude of FDA-approved drugs.[3][4] The ring's non-planar, sp³-hybridized nature allows for the precise spatial orientation of substituents, enabling effective exploration of pharmacophore space and enhancing binding interactions with biological targets.[1] Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, while N-H groups in related structures can be donors, and the scaffold often improves aqueous solubility and other pharmacokinetic properties.

This compound (CAS 35855-14-2) is a functionalized pyrrolidine derivative. It incorporates three key features that make it a versatile building block for drug discovery:

-

A Pyrrolidine Ring: Provides a proven structural backbone for target engagement.

-

A Tertiary Amide: A stable and common functional group in drug molecules.

-

A Primary Amine (as a hydrochloride salt): A reactive handle for a wide array of chemical modifications and downstream synthetic transformations.

This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge required to effectively utilize it in synthetic and medicinal chemistry programs.

Section 1: Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.[5][6][7][8][9]

| Property | Value | Source |

| CAS Number | 35855-14-2 | [5][6][7] |

| Molecular Formula | C₆H₁₃ClN₂O | [6][7] |

| Molecular Weight | 164.63 g/mol | [6][9] |

| IUPAC Name | 2-amino-1-(pyrrolidin-1-yl)ethan-1-one;hydrochloride | N/A |

| SMILES | C1CCN(C1)C(=O)CN.Cl | [6] |

| InChI Key | NGAVFGYUPVIDBM-UHFFFAOYSA-N | [10] |

| Appearance | Crystalline solid (typical) | [10] |

| Purity | Typically offered at ≥95% | [5][10] |

Section 2: Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available pyrrolidine and an N-protected glycine derivative, such as N-Boc-glycine.

-

Amide Coupling: Pyrrolidine is coupled with N-Boc-glycine using a standard peptide coupling agent (e.g., DCC, EDC/HOBt, or HATU) to form the protected intermediate, tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate. The choice of coupling agent is critical; carbodiimides like DCC are cost-effective but can lead to side products, while uronium-based reagents like HATU offer higher efficiency and cleaner reactions at a greater cost. The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. Treatment with a strong acid, such as hydrochloric acid (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether, cleaves the carbamate and precipitates the desired product as its hydrochloride salt. This method is effective and typically high-yielding, directly providing the salt form which often has better stability and handling properties.

Caption: Proposed two-step synthesis of 2-Amino-1-(pyrrolidin-1-yl)ethanone HCl.

Purification and Quality Control

The final product, being a salt, is typically purified by recrystallization or trituration with a suitable solvent system (e.g., ethanol/diethyl ether). Purity is then assessed using the analytical methods described in the following section.

Section 3: Analytical Characterization

To ensure the identity, purity, and stability of this compound, a standard battery of analytical techniques is employed. These methods provide a self-validating system for quality control.

Step-by-Step Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

-

Expected Results & Rationale:

-

¹H NMR: One would expect to see characteristic multiplets for the pyrrolidine protons, typically in the 1.8-2.0 ppm and 3.4-3.6 ppm regions. A singlet for the methylene (CH₂) protons adjacent to the carbonyl and amine groups would likely appear around 4.0 ppm. The amine protons (NH₃⁺) would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon (~168-172 ppm), the methylene carbon adjacent to the amine (~42 ppm), and the four carbons of the pyrrolidine ring. This confirms the carbon backbone of the molecule.

-

-

-

Mass Spectrometry (MS):

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) and analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Results & Rationale: The analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺. For C₆H₁₂N₂O, the expected exact mass would be approximately 129.1028. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition to within a few parts per million (ppm), providing definitive structural confirmation.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Results & Rationale: Key vibrational bands confirm the presence of specific functional groups. Expect to see a strong C=O (amide) stretch around 1640-1660 cm⁻¹, N-H stretching vibrations from the ammonium salt (NH₃⁺) in the broad region of 2800-3200 cm⁻¹, and C-N stretching bands.

-

Caption: A self-validating analytical workflow for structural confirmation.

Section 4: Potential Applications in Drug Development

The true value of this compound lies in its potential as a versatile starting material for constructing more complex and biologically active molecules. The primary amine serves as a key point for diversification.

Scaffold for Novel Chemical Entities

The pyrrolidine core is a key component in drugs across various therapeutic areas, including antivirals, anticancer agents, and CNS-disorders.[1][3] This building block can be used in several strategic ways:

-

Reductive Amination: The primary amine can react with aldehydes or ketones to form new C-N bonds, allowing for the introduction of a wide variety of substituents and the rapid generation of a library of new chemical entities.

-

Amide/Sulfonamide Formation: Acylation or sulfonylation of the primary amine can produce a diverse set of amides and sulfonamides, which are common functional groups in many marketed drugs, valued for their stability and ability to participate in hydrogen bonding.

-

Synthesis of Heterocycles: The amino-ketone functionality can potentially serve as a precursor for the synthesis of more complex heterocyclic systems, such as pyrazines or other nitrogen-containing rings.

The pyrrolidine ring itself contributes favorably to the physicochemical properties of a potential drug candidate, often enhancing solubility and metabolic stability while providing a rigid scaffold to hold appended functional groups in a defined three-dimensional orientation for optimal target binding.

Conclusion

While not a widely studied molecule itself, this compound (CAS 35855-14-2) represents a valuable and versatile tool for the research scientist and drug development professional. Its structure combines the privileged pyrrolidine scaffold with a reactive primary amine, offering a reliable entry point for the synthesis of novel compound libraries. A clear understanding of its properties, a plausible synthetic route, and a robust analytical characterization workflow enable its confident application in the rational design and discovery of next-generation therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. organicintermediate.com [organicintermediate.com]

- 5. 2-Amino-1-(pyrrolidin-1-yl)ethanonehydrochloride , 95% , 35855-14-2 - CookeChem [cookechem.com]

- 6. a2bchem.com [a2bchem.com]

- 7. Heterocyclic Compounds 7 page [m.chemicalbook.com]

- 8. 2-AMINO-1-PYRROLIDIN-1-YL-ETHANONE HCL | 35855-14-2 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 2-Amino-1-pyrrolidin-1-yl-ethanone hydrochloride [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride